2,5-Thiophenedicarboxylic acid

Metal-Organic Frameworks CO₂ Capture Gas Separation

Procure 2,5-Thiophenedicarboxylic acid (H₂TDC, CAS 4282-31-9) for applications where the sulfur heteroatom delivers quantifiable performance gains over terephthalic or furandicarboxylic analogs. In pillar-layered MOFs such as [Zn₂(tdc)₂dabco], TDCA provides 46% higher CO₂ uptake at 298 K and 1 bar, with a low isosteric heat of adsorption (23.65 kJ·mol⁻¹) enabling facile regeneration. For flexible food packaging, TDCA-based copolyesters (>50 mol% TDCA) reduce O₂ and CO₂ permeability by over 200× versus PBAT while maintaining biodegradability. In cryogenic H₂ storage, Cu-TDC frameworks achieve 7.5–9.2 kJ·mol⁻¹ isosteric heats — approximately 20% higher than Cu-BDC. This rigid, biobased diacid is also the preferred ligand for luminescent sensors that retain structural integrity from pH 3 to 12 and up to 245 °C.

Molecular Formula C6H4O4S
Molecular Weight 172.16 g/mol
CAS No. 4282-31-9
Cat. No. B147516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Thiophenedicarboxylic acid
CAS4282-31-9
Molecular FormulaC6H4O4S
Molecular Weight172.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)
InChIKeyYCGAZNXXGKTASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Thiophenedicarboxylic Acid (TDCA, CAS 4282-31-9): Sourcing Specifications and Core Properties for MOF, Polymer, and Coordination Chemistry Applications


2,5-Thiophenedicarboxylic acid (TDCA, H₂TDC, CAS: 4282-31-9) is a sulfur-containing heterocyclic aromatic dicarboxylic acid with molecular formula C₆H₄O₄S and molecular weight 172.16 g/mol [1]. It is a biobased rigid building block used extensively in metal-organic frameworks (MOFs), coordination polymers, and high-performance polyesters . Its gas-phase enthalpy of formation has been experimentally determined as ΔfH°m(g) = -(632.6 ± 2.2) kJ·mol⁻¹ via rotary-bomb combustion calorimetry [1][2]. The compound serves as a critical intermediate in fluorescent brightening agents and as a renewable alternative to petroleum-derived terephthalic acid in sustainable polymer synthesis [3].

Why Generic Ligand Substitution Fails: 2,5-Thiophenedicarboxylic Acid (4282-31-9) Offers Quantifiable CO₂ Selectivity, Barrier Performance, and Thermal Stability Advantages Over Terephthalate and Furan Analogs


Generic substitution of 2,5-thiophenedicarboxylic acid (TDCA) with structurally similar aromatic dicarboxylates such as terephthalic acid (BDC) or 2,5-furandicarboxylic acid (FDCA) introduces quantifiable performance deficits in critical application parameters [1]. The sulfur heteroatom in TDCA provides enhanced polarizability and specific CO₂ binding interactions not present in BDC-based frameworks, while TDCA-derived copolyesters exhibit gas barrier properties exceeding those of FDCA-based counterparts by orders of magnitude [1]. The following evidence demonstrates that the presence of the thiophene ring, rather than benzene or furan, directly alters adsorption selectivity, crystallization kinetics, and ultimate material performance in ways that cannot be replicated by simple analog substitution [2].

2,5-Thiophenedicarboxylic Acid (4282-31-9): Head-to-Head Quantitative Performance Evidence for Procurement and Research Selection Decisions


2,5-Thiophenedicarboxylic Acid (TDCA) MOFs Deliver 46% Higher CO₂ Uptake at 298 K and 1 bar vs. Terephthalic Acid (BDC) Analogs

In a direct head-to-head comparison of isostructural MOFs, [Zn₂(tdc)₂dabco] synthesized with 2,5-thiophenedicarboxylic acid (H₂tdc) exhibited a 46.5% increase in CO₂ uptake at 298 K and 1 bar compared to the nonthiophene analogue [Zn₂(bdc)₂dabco] synthesized with terephthalic acid (H₂bdc) [1]. At 273 K and 1 bar, the thiophene-containing framework showed a 25.4% higher CO₂ capacity [1]. The enhanced CO₂ binding is attributed to an induced dipole interaction between CO₂ and the sulfur center, confirmed by in situ single-crystal diffraction studies, without requiring open metal sites [1].

Metal-Organic Frameworks CO₂ Capture Gas Separation

TDCA-Based Copolyesters Surpass PBAT Gas Barrier Performance by 200- to 500-Fold in Quantitative O₂ and CO₂ Permeation Studies

Quantitative gas permeation analysis demonstrates that poly(propylene succinate-co-thiophenedicarboxylate) (PPSTh) and poly(propylene adipate-co-thiophenedicarboxylate) (PPATh) copolyesters derived from 2,5-thiophenedicarboxylic acid (TDCA) exhibit gas barrier properties that exceed commercial poly(butylene adipate-co-terephthalate) (PBAT) by over 200 times [1]. In optimized formulations, PPXThs with TDCA content exceeding 50 mol% demonstrated gas barrier attributes surpassing PBAT by over 500-fold [1]. The superior barrier performance correlates with reduced free volume and suppressed localized chain motions identified via dynamic mechanical analysis, a consequence of the thiophene ring's asymmetric structure [1].

Biobased Polymers Gas Barrier Packaging Copolyesters

TDCA-Derived Cu-TDC Coordination Polymer Delivers 9.2 kJ·mol⁻¹ Isosteric Heat of H₂ Adsorption — 20% Higher than Terephthalic Acid (Cu-BDC) Analog

Copper-based coordination polymers derived from thiophene-2,5-dicarboxylic acid (Cu-TDC) and furan-2,5-dicarboxylic acid (Cu-FDC) were synthesized and compared with isophthalic acid (Cu-m-BDC) and terephthalic acid (Cu-BDC) derivatives for H₂ adsorption [1]. The thiophene-containing Cu-TDC exhibited isosteric heats of hydrogen adsorption (Qst) ranging from 7.5 to 9.2 kJ·mol⁻¹, representing a ~20% increase over the Cu-BDC analog [1]. Hydrogen uptake values of 0.64–0.75 wt% (77 K, 1 bar) were recorded, attributed to optimal pore size (5.4–8 Å) and enhanced polarizability of the sulfur-containing 5-membered heterocycle [1].

Hydrogen Storage Coordination Polymers Adsorption Thermodynamics

TDCA-Derived PPATh70 Achieves 144.8 °C Melting Point with Superior Crystallization Kinetics vs. Terephthalic Acid Copolyester Analog

Systematic thermal characterization of 2,5-thiophenedicarboxylic acid (TDCA)-based copolyesters reveals that PPATh70 (70 mol% TDCA content) exhibits a melting temperature of 144.8 °C, the highest among the series [1]. Crystallization kinetics analysis indicates that diol-TDCA segments primarily form crystalline phases in PPXThs, with long aliphatic adipic acid units enhancing overall crystallization . The crystallization behavior of TDCA-based copolyesters distinguishes them from those derived from 2,5-furandicarboxylic acid (FDCA) and terephthalic acid (TPA), with TDCA-containing polymers demonstrating superior crystallization propensity [1]. PPXThs containing over 50 mol% TDCA exhibited tensile modulus values from 102 to 734 MPa, exceeding the 100 MPa benchmark of commercial PBAT [1].

Thermal Properties Crystallization Kinetics Biobased Polyesters

TDCA-Based Zn(II) Coordination Polymer Exhibits Broad pH Stability (3–12) and Thermal Stability to 245 °C for Dual-Function Luminescent Sensing

The 2,5-thiophenedicarboxylic acid (H₂TDC)-based Zn(II) coordination polymer {[Zn₂(L)₂(TDC)₂]·H₂O}n was hydrothermally synthesized and demonstrated thermal stability up to 245 °C (TGA decomposition onset) and exceptional pH stability across the range of 3 to 12 . This dual-responsive luminescent material selectively detects acetylacetone and Fe³⁺ ions with recyclability and low detection limits . The broad operational pH window (3–12) is a direct consequence of the robust thiophenedicarboxylate-metal coordination network, enabling sensor deployment across diverse aqueous environments . Lanthanide MOFs constructed from H₂TDC similarly demonstrate high-sensitivity sensing of aromatic amines and Fe³⁺ ions via fluorescence quenching [1].

Luminescent Sensing Coordination Polymers Chemical Sensors

2,5-Thiophenedicarboxylic Acid (4282-31-9) Application Scenarios Based on Quantitative Performance Evidence


Post-Combustion CO₂ Capture MOF Development Requiring Enhanced Working Capacity at Ambient Pressure

Procure 2,5-thiophenedicarboxylic acid (H₂TDC) for the synthesis of pillar-layered MOFs such as [Zn₂(tdc)₂dabco] when the application demands 46% higher CO₂ uptake at 298 K and 1 bar compared to terephthalic acid (H₂BDC) analogs [1]. The sulfur-induced dipole interaction with CO₂ enables this capacity enhancement without introducing open metal sites, preserving facile regeneration (Qst = 23.65 kJ·mol⁻¹ at zero coverage) [1]. This ligand is appropriate for developing materials targeting flue gas CO₂ separation where volumetric working capacity directly determines system sizing and capital expenditure [1].

High-Barrier Biodegradable Packaging Films Requiring 200× to 500× Improvement Over Commercial PBAT

Select 2,5-thiophenedicarboxylic acid (TDCA) as the aromatic diacid monomer when synthesizing poly(propylene adipate-co-thiophenedicarboxylate) (PPATh) or poly(propylene succinate-co-thiophenedicarboxylate) (PPSTh) for flexible food packaging applications demanding oxygen and carbon dioxide barrier performance [1]. Quantitative data demonstrate that PPXTh copolyesters with >50 mol% TDCA content exhibit gas permeability reductions exceeding 200× (and up to 500×) relative to commercial PBAT [1]. The TDCA-derived polyesters achieve melting temperatures up to 144.8 °C and tensile moduli up to 734 MPa, meeting both elevated-temperature processing requirements and mechanical durability specifications while maintaining biodegradability [1].

Hydrogen Storage Coordination Polymers Requiring Enhanced Low-Pressure Binding Affinity

Employ 2,5-thiophenedicarboxylic acid as the primary ligand when synthesizing Cu-based coordination polymers for cryogenic or moderate-temperature hydrogen storage applications [1]. The thiophene-containing Cu-TDC framework delivers isosteric heats of H₂ adsorption of 7.5–9.2 kJ·mol⁻¹ — approximately 20% higher than the terephthalic acid (Cu-BDC) analog — and achieves H₂ uptake of 0.64–0.75 wt% at 77 K and 1 bar despite modest surface area (<300 m²·g⁻¹) [1]. The enhanced binding strength, attributed to sulfur-enhanced polarizability and optimal 5.4–8 Å pore size, makes TDCA the preferred ligand when higher heat of adsorption at low coverage is a critical design parameter [1].

Luminescent Chemical Sensors for Fe³⁺ and Acetylacetone Detection Across Broad pH Environments

Specify 2,5-thiophenedicarboxylic acid (H₂TDC) when constructing Zn(II) or lanthanide-based luminescent coordination polymers intended for chemical sensing applications requiring operation in acidic to alkaline aqueous environments [1]. TDCA-derived frameworks exhibit thermal stability up to 245 °C and maintain structural integrity across pH 3–12, enabling deployment in diverse sample matrices [1]. The resulting sensors demonstrate selective, recyclable detection of Fe³⁺ ions and acetylacetone with low detection limits, making this ligand suitable for environmental monitoring and industrial quality control applications where sensor robustness is paramount [1].

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